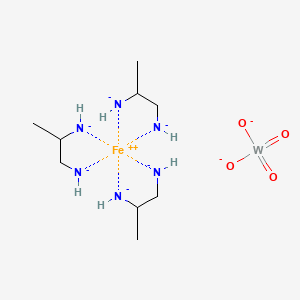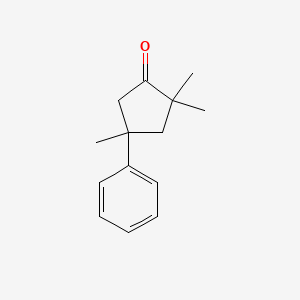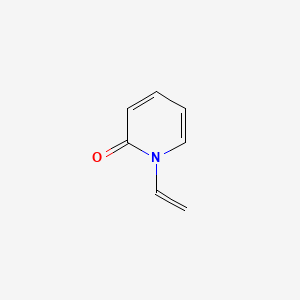
2(1H)-Pyridinone, 1-ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone,1-ethenyl-(9CI) is a heterocyclic organic compound that features a pyridinone ring with an ethenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,1-ethenyl-(9CI) typically involves the reaction of pyridinone derivatives with vinyl-containing reagents under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyridinone derivative is reacted with a vinyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone,1-ethenyl-(9CI) may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone,1-ethenyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridinone ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated pyridinone derivatives.
Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2(1H)-Pyridinone,1-ethenyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone,1-ethenyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2(1H)-Pyridinone,1-ethenyl-(9CI) can be compared with other similar compounds, such as:
2(1H)-Pyridinone: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
1-Vinyl-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a pyridinone ring, leading to different biological activities.
2(1H)-Quinolone: Contains a quinolone ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7NO |
|---|---|
Poids moléculaire |
121.14 g/mol |
Nom IUPAC |
1-ethenylpyridin-2-one |
InChI |
InChI=1S/C7H7NO/c1-2-8-6-4-3-5-7(8)9/h2-6H,1H2 |
Clé InChI |
NFPLJTNXOKFJRO-UHFFFAOYSA-N |
SMILES canonique |
C=CN1C=CC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


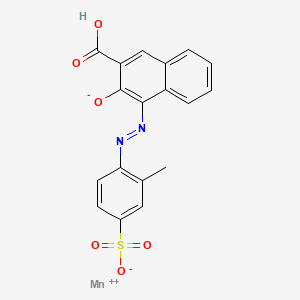
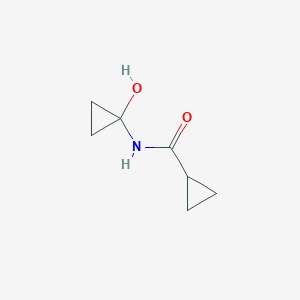
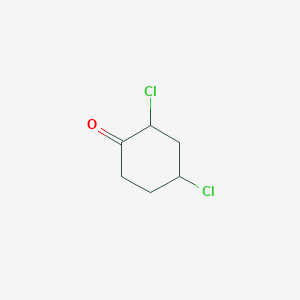
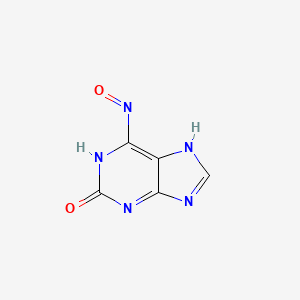
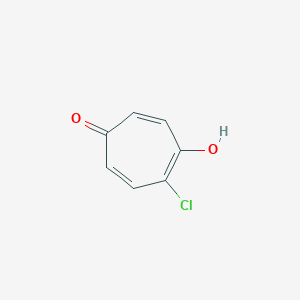
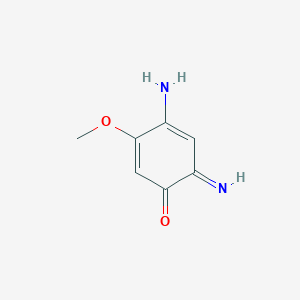
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)

![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
